N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXYQUINOLINE-3-CARBOXAMIDE
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Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It might involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. Factors like reaction rates, yields, and the conditions needed for the reaction would be considered .Physical and Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, and stability. Spectroscopic properties could also be considered .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide have shown promising results in antimicrobial applications. For instance, Desai et al. (2011) synthesized a series of related compounds and screened them for in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Similarly, Katagi et al. (2013) reported on substituted thiazolyl derivatives of 2-Quinolones that exhibited significant antibacterial and antifungal activity, highlighting the potential of these compounds in antimicrobial research (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).
Antitumor Activity
The antitumor potential of related compounds has been explored in various studies. Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones, showing notable antineoplastic activity in mice with L1210 leukemia (Liu, Lin, Penketh, & Sartorelli, 1995). Another study by Gaber et al. (2021) focused on derivatives of 1,2-dihydroquinoline-3-carboxylic acid, which demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Potential in Psychotropic Research
Research into the psychotropic effects of related compounds has been conducted. Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and found them to possess sedative action and anti-inflammatory activity, along with selective cytotoxic effects concerning tumor cell lines (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Chemodosimetric Properties
In the field of chemodosimetry, a study by Song et al. (2006) demonstrated that a thioamide derivative of 8-hydroxyquinoline showed highly selective fluorescence enhancing properties in the presence of Hg2+ ions, indicating the potential use of related compounds in the detection of specific metal ions (Song, Kim, Park, Chung, Ahn, & Chang, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-8-14(9(2)20)23-16(18-8)19-15(22)11-7-17-12-6-4-3-5-10(12)13(11)21/h3-7H,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCKQUCTEGUOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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